Para-toluene sulfonate; tetrabutylammonium ion
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Para-toluene sulfonate; tetrabutylammonium ion can be synthesized by combining p-toluenesulfonic acid with tetrabutylammonium hydroxide. The reaction typically occurs in an aprotic solvent such as pyridine, which also acts as a base .
Industrial Production Methods
On an industrial scale, p-toluenesulfonic acid is prepared by the sulfonation of toluene. The resulting product is then combined with tetrabutylammonium hydroxide to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Para-toluene sulfonate; tetrabutylammonium ion undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a phase transfer catalyst in SN2 fluorinations.
Electrochemical Reactions: It is used as an electrolyte in the preparation of conducting polymer polypyrrole by electrochemical polymerization.
Rearrangement Reactions: It is a reagent in the synthesis of 1-alkynyl sulfonates from 1-alkynyl-bromanes by Michael-carbene rearrangement.
Common Reagents and Conditions
Substitution Reactions: Common reagents include fluorinating agents, and the reactions are typically carried out in the presence of a phase transfer catalyst.
Electrochemical Reactions: Conducting polymers are prepared using electrochemical polymerization techniques with this compound as the electrolyte.
Rearrangement Reactions: Michael-carbene rearrangement reactions involve the use of alkynyl-bromanes and this compound as a reagent.
Major Products
Substitution Reactions: The major products are fluorinated compounds.
Electrochemical Reactions: The major product is conducting polymer polypyrrole.
Rearrangement Reactions: The major products are 1-alkynyl sulfonates.
Scientific Research Applications
Para-toluene sulfonate; tetrabutylammonium ion has a wide range of scientific research applications, including:
Mechanism of Action
Para-toluene sulfonate; tetrabutylammonium ion exerts its effects through various mechanisms:
Phase Transfer Catalysis: It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Electrochemical Polymerization: It acts as an electrolyte, enabling the polymerization of monomers into conducting polymers.
Rearrangement Reactions: It participates in Michael-carbene rearrangement reactions, leading to the formation of 1-alkynyl sulfonates.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar to p-toluenesulfonic acid but lacks the methyl group on the benzene ring.
Sulfanilic Acid: Another sulfonic acid derivative with different functional groups.
Uniqueness
Para-toluene sulfonate; tetrabutylammonium ion is unique due to its combination of p-toluenesulfonic acid and tetrabutylammonium ion, which imparts distinct properties such as enhanced solubility and reactivity in organic synthesis .
Properties
Molecular Formula |
C23H44NO3S+ |
---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
REAVCZWUMGIGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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